molecular formula C19H23NO2 B1463007 2-(4-Hexylbenzoyl)-6-methoxypyridine CAS No. 1187171-38-5

2-(4-Hexylbenzoyl)-6-methoxypyridine

Cat. No. B1463007
CAS RN: 1187171-38-5
M. Wt: 297.4 g/mol
InChI Key: VEGJFPMWCHZCNW-UHFFFAOYSA-N
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Description

2-(4-Hexylbenzoyl)-6-methoxypyridine is a chemical compound with the molecular formula C19H23NO . It is used in various scientific research applications due to its unique structure and properties. The compound is valuable for studying organic synthesis, drug discovery, and material science.


Molecular Structure Analysis

The molecular structure of 2-(4-Hexylbenzoyl)-6-methoxypyridine can be represented by the InChI code 1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17 (11-9-16)19 (21)18-14-15 (2)12-13-20-18/h8-14H,3-7H2,1-2H3 . This indicates that the compound consists of 19 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom .

Scientific Research Applications

Structural Characterization and Hydrogen Bonding

Research on structurally related compounds, such as 2-aminothiazoles featuring methoxypyridine moieties, has provided insights into their protonation sites, hydrogen bonding, and crystalline structures. These compounds demonstrate distinct molecular conformations and intermolecular hydrogen bonding patterns, which are crucial for understanding their interactions and potential applications in scientific research (Böck et al., 2021).

Liquid Crystalline Behavior and Photophysical Properties

A series of compounds incorporating methoxypyridine and alkoxy benzene rings have been synthesized to explore their liquid crystalline behavior and photophysical properties. These compounds exhibit phases ranging from nematic to orthorhombic columnar, depending on the alkoxy chain length. This research indicates the potential of methoxypyridine derivatives in materials science, particularly in the development of mesogens and blue emitting materials for optoelectronic applications (Ahipa et al., 2014).

Cytotoxic Activity and Antiproliferative Effects

Compounds bearing methoxypyridine and carbonitrile groups have been evaluated for their cytotoxicity against various cancer cell lines. This research has identified several derivatives with promising antiproliferative effects, highlighting the potential of methoxypyridine derivatives in the development of new anticancer agents (Al‐Refai et al., 2019).

Anti-Alzheimer and Anti-COX2 Activities

Derivatives of methoxypyridine, particularly those incorporating pyrazolo[3,4-b]pyridin-3-amines, have shown promising results as anti-Alzheimer and anti-COX2 agents. This research provides a foundation for the development of novel therapeutic agents targeting neurodegenerative diseases and inflammatory conditions (Attaby et al., 2009).

Corrosion Inhibition

Studies on N-substituted 2-aminopyridine derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. This research is vital for the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Verma et al., 2018).

properties

IUPAC Name

(4-hexylphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-8-15-11-13-16(14-12-15)19(21)17-9-7-10-18(20-17)22-2/h7,9-14H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGJFPMWCHZCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hexylbenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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